molecular formula C15H26O2 B1249661 Trifarienol B

Trifarienol B

Cat. No.: B1249661
M. Wt: 238.37 g/mol
InChI Key: WDLXFYPOVHBBJC-IKSZGEOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Products with the Bicyclo[3.3.1]nonane Core in Chemical Biology

The bicyclo[3.3.1]nonane framework represents a significant structural motif in the realm of natural products, being present in over a thousand compounds. nih.govresearchgate.net This distinct bicyclic structure is not confined to a single class of natural products; it is a feature in alkaloids, terpenoids, and polyketides. nih.gov The rigid framework provided by the bicyclo[3.3.1]nonane scaffold can be decorated with a variety of functional groups, which influences the chemical and biological properties of the resulting molecules. ontosight.ai

Natural products containing this core structure have garnered considerable attention due to their diverse and potent biological activities. rsc.org Researchers have investigated these compounds for a range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ai Meroterpenes, which are natural products of mixed polyketide and terpenoid biosynthetic origin, are a particularly rich source of biologically active molecules containing the bicyclo[3.3.1]nonane core. nih.gov The structural complexity and biological relevance of these compounds make them compelling targets for synthetic chemistry and important leads in drug discovery programs for conditions such as neurodegenerative diseases, cancer, and infectious diseases. nih.govresearchgate.net

Overview of Trifarienol B as a Trifarane-Type Sesquiterpenoid

This compound is a natural product classified as a trifarane-type sesquiterpenoid. acs.orgnih.gov Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. This compound, with its molecular formula C15H26O2, is a bicyclic sesquiterpene alcohol. acs.orgbioone.orggla.ac.uk Its structure is characterized by a highly substituted bicyclo[3.3.1]nonane core. frontiersin.org

This compound is one of several related trifarane-type sesquiterpenoids, which also includes Trifarienol A. acs.org These structurally complex molecules have shown potential biological activities, including anticancer, antifungal, and insect antifeedant properties, making them subjects of interest in chemical and biological research. frontiersin.org this compound has been isolated from liverworts, which are known to produce a wide variety of unique secondary metabolites. bioone.orgsemanticscholar.orgarchive.org

Historical Context of Research on this compound

The discovery of this compound is linked to the phytochemical investigation of liverworts. It was first isolated along with four other new bicyclic non-isoprenoid sesquiterpene alcohols, named trifarienols A–E, from the Malaysian liverwort Cheilolejeunea trifaria. bioone.orgarchive.org This initial report marked the discovery of a new series of sesquiterpenes in bryophytes. researchgate.net Subsequent studies also led to the isolation of this compound from another liverwort species, Plagiochila terebrans, collected in Madagascar. bioone.orgarchive.orgresearchgate.net

The complex and unique structure of this compound has made it a target for total synthesis. The first synthesis of a racemic mixture of this compound was accomplished by Huang and Forsyth. acs.org Later, a diastereoselective total synthesis of both Trifarienol A and this compound was achieved, notably employing an intramolecular Hosomi-Sakurai reaction to construct the key bicyclo[3.3.1]nonane skeleton. acs.orgnih.govacs.org This synthetic achievement provided access to these natural products for further study and confirmed their structures. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R)-1-[(1R,2S,5S,6R)-2,5,6-trimethyl-9-methylidene-2-bicyclo[3.3.1]nonanyl]ethane-1,2-diol

InChI

InChI=1S/C15H26O2/c1-10-5-6-12-11(2)14(10,3)7-8-15(12,4)13(17)9-16/h10,12-13,16-17H,2,5-9H2,1,3-4H3/t10-,12-,13+,14+,15+/m1/s1

InChI Key

WDLXFYPOVHBBJC-IKSZGEOFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2C(=C)[C@]1(CC[C@]2(C)[C@H](CO)O)C

Canonical SMILES

CC1CCC2C(=C)C1(CCC2(C)C(CO)O)C

Synonyms

trifarienol B

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Trifarienol B

Identification of Bryophyte Genera as Sources of Trifarienol B

The known natural occurrences of this compound are exclusively within the liverworts (Marchantiophyta), a division of the Bryophytes. nih.gov

Liverwort Species: Cheilolejeunea trifaria and Plagiochila terebrans

This compound was first discovered in the Malaysian liverwort Cheilolejeunea trifaria. acs.orgbioone.org This species is recognized as a source of several unique bicyclic nonisoprenoid sesquiterpene alcohols, including this compound. bioone.org Subsequently, this compound was also isolated from Plagiochila terebrans, a liverwort species collected in Madagascar. bioone.orgresearchgate.netumich.edu This finding expanded the known distribution of the compound to a different genus and geographical location. The presence of this compound has also been noted in Plagiochila barteri. researchgate.netumich.educapes.gov.br

Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its natural liverwort sources necessitates a multi-step process involving initial extraction followed by advanced purification techniques.

Solvent Extraction Methods

The initial step in isolating this compound involves solvent extraction from the plant material. nih.gov This process aims to separate the desired natural products from the raw plant matter. nih.gov Diethyl ether is a commonly used solvent for this purpose, effectively extracting a crude mixture of compounds, including this compound, from the liverworts. The choice of solvent is critical, as its polarity influences the range of compounds extracted. derpharmachemica.com The general procedure involves macerating the plant material and mixing it with the solvent to dissolve the target compounds. google.com

Advanced Chromatographic Purification Strategies

Following the initial solvent extraction, the crude extract undergoes several stages of chromatographic purification to isolate this compound in a pure form. These methods separate molecules based on various properties such as size, shape, and polarity. researchgate.net

Column Chromatography: This is a fundamental technique used in the purification process. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. google.com

Sephadex LH-20: This material is often used in one of the chromatographic steps. It is a size-exclusion chromatography medium, separating molecules based on their size.

Silica Gel: Silica gel chromatography is a key component of the purification strategy. It separates compounds based on their polarity, with different solvents or solvent mixtures used to elute the compounds from the column. google.com

Thin-Layer Chromatography (TLC): TLC is utilized to monitor the progress of the separation and to identify the fractions containing the target compound. google.com

A typical purification sequence for this compound from Plagiochila species involves an initial extraction with a solvent like diethyl ether, followed by sequential column chromatography using Sephadex LH-20 and silica gel.

Chemo-systematic and Ecological Context of this compound Distribution

The distribution of secondary metabolites like this compound provides valuable insights into the chemical relationships (chemo-systematics) and ecological roles within plant groups. gla.ac.uk

The occurrence of this compound in both Cheilolejeunea trifaria (family Lejeuneaceae) and species of Plagiochila (family Plagiochilaceae) is of chemo-systematic interest. semanticscholar.org While initially found in the Lejeuneaceae family, its subsequent discovery in Plagiochila highlights a chemical link between these distinct liverwort families. bioone.orgsemanticscholar.org

Furthermore, the presence of certain compounds can suggest evolutionary relationships. For instance, the isolation of a halimane diterpene, typically found in Jungermannia species, from a Plagiochila species for the first time, along with this compound, helps to confirm the relationship between the two genera, which both belong to the suborder Jungermanniineae. researchgate.netumich.edusemanticscholar.orgresearchgate.net

From an ecological perspective, bryophytes are of great importance. dspaces.org They are pioneers in colonizing barren landscapes, contribute to soil formation, and help prevent soil erosion. dspaces.org The secondary metabolites they produce, such as this compound, are believed to play a role in their survival and interaction with the environment. Bryophytes produce a diverse array of biologically active compounds which can have antimicrobial and antifungal properties, potentially protecting them from pathogens. researchgate.netresearchgate.net While the specific ecological function of this compound has not been explicitly detailed, the production of such unique sesquiterpenoids is part of the chemical defense strategy of liverworts.

Biosynthetic Investigations of Trifarienol B

Proposed Biosynthetic Pathways of Trifarane-Type Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including those with a trifarane skeleton, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These units are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.commdpi.com The condensation of two IPP molecules with one DMAPP molecule by farnesyl diphosphate synthase (FPPS) yields the acyclic C15 precursor, farnesyl diphosphate (FPP). mdpi.commdpi.comgenome.jpgenome.jp

From FPP, the pathway to the trifarane scaffold is believed to involve several key transformations. One proposed biogenetic pathway suggests that nerolidol, formed from FPP, serves as a common precursor for various trifarane sesquiterpenes. nih.gov The biosynthesis is initiated by the loss of the diphosphate group from FPP, creating an allylic cation that is susceptible to intramolecular cyclization. genome.jpgenome.jp

A more specific hypothesis suggests that trifarane-type sesquiterpenoids are biosynthesized from striatane-type sesquiterpenoids. bioone.org This proposal is supported by the co-isolation of both striatane and trifarane skeletons in the liverwort Cheilolejeunea trifaria. bioone.orgresearchgate.net The transformation would likely involve significant enzymatic rearrangement of the striatane carbon framework to form the characteristic bicyclo[3.3.1]nonane core of the trifaranes. bioone.orgfrontiersin.org The formation of this bicyclic system is a critical step in the synthesis of Trifarienol B. researchgate.netdepaul.edu

Enzymatic Transformations and Precursor Studies (Hypothetical and Verified)

The specific enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized. However, based on extensive studies of other terpenoid biosynthetic pathways, the key enzymatic players can be proposed.

The cyclization of the acyclic precursor FPP into the complex trifarane skeleton is undoubtedly catalyzed by a specific sesquiterpene synthase (STS). mdpi.comnih.gov These enzymes are responsible for generating the vast diversity of sesquiterpene carbon skeletons by controlling the complex cascade of cyclization and rearrangement reactions from the initial farnesyl cation. genome.jpgenome.jpmdpi.com In the case of this compound, an STS would catalyze the initial cyclization of FPP (or a derivative like nerolidol) and the subsequent rearrangements to form the core trifarane structure, possibly via a striatane intermediate. nih.govbioone.org

Following the formation of the basic hydrocarbon skeleton by an STS, further structural modifications are typically introduced by tailoring enzymes, most commonly cytochrome P450 monooxygenases (P450s). mdpi.comumn.edu These enzymes are responsible for introducing hydroxyl groups and other functionalities with high regio- and stereoselectivity. mdpi.com In this compound, the two hydroxyl groups present on the bicyclic frame would be installed by one or more specific P450s. The precise sequence of these hydroxylation events relative to the cyclization is a subject for future research.

Precursor studies, while not extensively documented for this compound itself, are informed by the broader field of sesquiterpenoid biosynthesis. The foundational role of FPP is well-established. mdpi.com The hypothesis that striatane-type sesquiterpenoids act as direct precursors to trifaranes provides a more advanced intermediate for investigation. bioone.org Verifying this hypothesis would require feeding isotopically labeled striatane precursors to a this compound-producing organism and tracking the label's incorporation into the final product.

Comparative Biosynthesis in Different Natural Sources

This compound and related trifarane-type sesquiterpenoids have been isolated from a few distinct natural sources, primarily liverworts and at least one marine sponge. bioone.org Comparative analysis of the compounds from these different organisms reveals interesting stereochemical divergences, suggesting variations in their biosynthetic machinery.

This compound was first isolated from the Malaysian liverwort Cheilolejeunea trifaria. bioone.orgfrontiersin.orgacs.org It has subsequently been found in other liverworts, including Plagiochila terebrans and Plagiochila barteri. bioone.orgsemanticscholar.orgresearchgate.net Trifaranes have also been identified in the liverwort Trocholejeunea sandvicensis. nih.gov A significant finding is that trifarane-type sesquiterpenoids isolated from liverworts consistently possess an S configuration at the C-3 stereocenter. bioone.org

In contrast, a trifarane with an R configuration at C-3 was isolated from the marine sponge Dysidea fragilis. bioone.org This stereochemical inversion points to the existence of distinct enantioselective sesquiterpene synthases in the liverworts and the marine sponge. These different enzymes, while producing the same core carbon skeleton, must fold and cyclize the acyclic precursor in a mirror-image fashion to generate the opposite stereochemistry at this key position. This highlights how different organisms have evolved unique enzymatic tools to synthesize structurally related but stereochemically distinct natural products.

Natural SourceOrganism TypeCompound(s)Key Stereochemical Feature
Cheilolejeunea trifariaLiverwortTrifarienol A, this compoundS-configuration at C-3 bioone.org
Plagiochila terebransLiverwortThis compoundPresumed S-configuration bioone.orgresearchgate.net
Plagiochila barteriLiverwortThis compoundPresumed S-configuration researchgate.net
Trocholejeunea sandvicensisLiverwortTrifara-9,14-dienePresumed S-configuration nih.gov
Dysidea fragilisMarine SpongeTrifariane derivativeR-configuration at C-3 bioone.org

Molecular and Cellular Mechanisms of Biological Action of Trifarienol B

Mechanistic Investigations of Antimicrobial Activities

Direct antimicrobial mechanisms of action for Trifarotene have not been extensively elucidated in the available research. However, like other retinoids, Trifarotene is thought to influence the skin microbiota indirectly. nih.gov

Current scientific literature does not provide evidence for a direct bactericidal or bacteriostatic mechanism of Trifarotene against Gram-positive or Gram-negative bacteria. Instead, its efficacy in conditions like acne vulgaris is partly attributed to its ability to modulate the skin environment. nih.govnih.gov Retinoids can indirectly impact the skin microbiome by:

Regulating Sebum Production: By influencing the function of sebaceous glands, retinoids may alter the lipid composition of sebum, making the environment less favorable for the proliferation of certain bacteria. nih.gov

Normalizing Follicular Keratinization: Trifarotene helps to prevent the formation of microcomedones, which can create an anaerobic environment conducive to the growth of bacteria such as Cutibacterium acnes. dermatologytimes.com

Modulating Immune Responses: By exerting anti-inflammatory effects, Trifarotene can temper the host's immune response to bacteria, reducing the inflammatory lesions associated with bacterial colonization. nih.gov

Direct antifungal mechanisms of Trifarotene are not well-established. However, research on other retinoids, such as all-trans retinoic acid (ATRA), has suggested potential antifungal activities. nih.gov It is hypothesized that Trifarotene may share similar mechanisms, which could include:

Inhibition of Fungal Heat Shock Protein 90 (Hsp90): Studies on ATRA have shown it can inhibit the expression of fungal Hsp90, a chaperone protein crucial for fungal virulence and development. nih.gov

Enhancement of Innate Immune Responses: Retinoids may bolster the host's immune response to fungal pathogens, for example, by enhancing the phagocytic activity of macrophages. nih.gov

It is important to note that these are hypothesized mechanisms based on the actions of other retinoids, and further research is needed to confirm the direct antifungal properties of Trifarotene. nih.gov

Mechanistic Investigations of Anti-inflammatory Effects

Trifarotene's anti-inflammatory properties are a cornerstone of its therapeutic effects and are primarily mediated through its selective agonism of RAR-γ. nih.gov

Trifarotene has been shown to modulate the expression of various cytokines involved in inflammation. By binding to RAR-γ, Trifarotene can influence transcriptional regulation to reduce the production of pro-inflammatory mediators. nih.govresearchgate.net Research has indicated that Trifarotene can:

Decrease Pro-inflammatory Cytokine Levels: In experimental models, Trifarotene has been shown to effectively reduce the levels of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

Increase Anti-inflammatory Cytokine Expression: The immunoregulatory action of Trifarotene also involves increasing the expression of anti-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-4 (IL-4). researchgate.net

Inhibit Inflammatory Pathways: Trifarotene can block critical inflammatory pathways, including the Activator Protein-1 (AP-1) pathway, and interfere with Toll-like receptor activation and leukocyte migration. nih.gov

Table 1: Effects of Trifarotene on Pro-inflammatory Cytokines
CytokineEffectReference
Interleukin-6 (IL-6)Reduced Levels researchgate.net
Interleukin-12 (IL-12)Reduced Levels researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Reduced Levels researchgate.net

Based on the conducted searches, there is no specific information available detailing the mechanistic investigations of Trifarotene's effects on the inhibition of nitric oxide (NO) production in cellular models.

Mechanistic Investigations of Anticancer Properties

Trifarotene has demonstrated potential anticancer activity, particularly in the context of skin and breast cancers. mdpi.comnih.gov Its mechanism of action in cancer cells is linked to its ability to regulate gene expression, leading to the induction of apoptosis and cell differentiation. nih.govresearchgate.net

Key mechanistic insights into Trifarotene's anticancer properties include:

Induction of Apoptosis: Trifarotene can promote programmed cell death in cancer cells by upregulating the expression of key apoptotic proteins, such as caspases 3 and 8. nih.govresearchgate.net

Cell Cycle Arrest: It can inhibit the proliferation of cancer cells by increasing the expression of cell cycle inhibitors like p21 and p27. nih.govresearchgate.net

Modulation of Cancer-Related Pathways: As a selective RAR-γ agonist, Trifarotene can influence signaling pathways that are crucial for tumor growth and survival. nih.gov In breast cancer models, it has been investigated for its ability to target RAR-α, which is often upregulated in these malignancies. nih.gov

Table 2: Mechanistic Anticancer Properties of Trifarotene
MechanismSpecific ActionReference
Induction of ApoptosisUpregulation of caspases 3 and 8 nih.govresearchgate.net
Cell Cycle ArrestUpregulation of p21 and p27 nih.govresearchgate.net
Receptor TargetingSelective agonism of RAR-γ; potential targeting of RAR-α nih.gov

Protease Inhibition (Serine and Cysteine Proteases)

No specific studies detailing the inhibitory activity of Trifarienol B against serine or cysteine proteases were found in the available literature.

Reactive Oxygen Species (ROS) Generation

There is no available research that investigates the effect of this compound on the generation of Reactive Oxygen Species (ROS).

Mitochondrial Membrane Potential (MMP) Alterations

Information regarding the impact of this compound on mitochondrial membrane potential is not available in the current scientific literature.

Regulation of Apoptotic Pathways (e.g., Bax and Bcl-2 Expression)

There are no studies available that describe the role of this compound in the regulation of apoptotic pathways, including its effects on the expression of Bax and Bcl-2.

Activity in Preclinical Cell Lines (e.g., MCF-7 Breast Cancer Cells)

While some compounds isolated from liverworts have been tested for activity against cancer cell lines, no specific data on the activity of this compound in MCF-7 breast cancer cells or other preclinical cell lines was found. researchgate.net

Mechanistic Investigations of Antidiabetic Potential (Alpha-Amylase Inhibition)

Some crude extracts from Plagiochila species, which are known to contain this compound, have shown moderate alpha-amylase inhibitory activity. researchgate.netnih.gov However, the direct inhibitory effect of isolated this compound on alpha-amylase has not been specifically reported.

Investigations into α-Glucosidase Inhibitory Activity

One study mentioned that this compound was tested for α-glucosidase inhibitory activity. researchgate.net However, the results for this compound were not specified, while another compound, marchantin C, from the same study showed moderate inhibition. researchgate.net

Due to the lack of specific research data for this compound in these areas, it is not possible to provide a thorough and informative article that adheres to the provided structure. Further research is required to elucidate the molecular and cellular mechanisms of this natural compound.

No Publicly Available Data on the Kinase Inhibitory Activity of this compound

Despite a comprehensive search of scientific literature and databases, no information is currently available regarding the kinase inhibitory activity of a compound referred to as "this compound." As a result, the requested article section on its molecular and cellular mechanisms of action, specifically focusing on the exploration of its kinase inhibitory activity, cannot be generated.

It is possible that "this compound" is a novel or proprietary compound that has not yet been described in peer-reviewed literature, or the name may be subject to a typographical error. The search for information has been extensive, utilizing various search terms related to the compound's potential biological and enzyme inhibitory activities, but has yielded no relevant results.

Without any foundational research data, the creation of an article section with detailed findings and data tables on the kinase inhibitory activity of this compound would be speculative and would not adhere to the standards of scientific accuracy. Therefore, until research on this specific compound is published and made publicly available, it is not possible to provide the requested information.

Structure Activity Relationship Sar Studies of Trifarienol B and Its Derivatives

Impact of Bicyclo[3.3.1]nonane Moiety on Biological Activities

The bicyclo[3.3.1]nonane framework is a distinctive and essential structural feature of Trifarienol B and is prevalent in a wide array of biologically active natural products. frontiersin.orgresearchgate.netrsc.orgucl.ac.uk This rigid bicyclic system plays a crucial role in defining the three-dimensional shape of the molecule, which in turn governs its interaction with biological targets. ucl.ac.uk The unique conformational properties of the bicyclo[3.3.1]nonane core, which can exist in chair-chair, boat-chair, and boat-boat conformations, influence the spatial orientation of its substituents. rsc.org This specific arrangement is critical for the molecule's ability to bind effectively to the active sites of enzymes or cellular receptors, thereby eliciting a biological response.

The complexity and rigidity of this bicyclic system are considered key contributors to the biological profiles of compounds that contain it, including this compound. frontiersin.orgucl.ac.uk Research on various natural products containing the bicyclo[3.3.1]nonane moiety has highlighted its importance in a range of activities, such as anticancer and antimicrobial effects. researchgate.netrsc.org Modifications to this core structure have been shown to significantly alter the biological efficacy of the resulting derivatives. The synthesis of various compounds featuring this bicyclic system has been a focus of research, aiming to explore how changes in the core structure impact biological outcomes. rsc.org

Stereochemical Influence on Biological Activities (e.g., C-3 Configuration)

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. uou.ac.in The specific three-dimensional arrangement of atoms and functional groups can dramatically affect how a molecule interacts with its biological targets, which are themselves chiral. uou.ac.inmdpi.com While direct SAR studies detailing the specific impact of the C-3 configuration on this compound's biological activity are not extensively documented in the provided results, the principles of stereochemistry in drug action are well-established.

For many bioactive compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while others may be less active or even produce adverse effects. uou.ac.inmichberk.com The precise stereochemistry at chiral centers, such as the C-3 position in this compound, is crucial for optimal binding to target proteins. slideshare.net The spatial orientation of key functional groups, dictated by the stereochemistry, determines the potential for specific interactions like hydrogen bonding or hydrophobic interactions within a binding site. mdpi.com Any alteration in the stereoconfiguration can lead to a loss of these critical interactions, thereby diminishing or abolishing biological activity. mdpi.com The total synthesis of this compound has been achieved, which opens the door for creating stereoisomers to investigate the influence of the C-3 configuration and other chiral centers on its bioactivity. vdoc.pub

Systematic Modifications and their Effects on Molecular and Cellular Targets

Systematic modifications of the this compound structure are a key strategy to probe its SAR and to develop derivatives with improved properties. While specific examples of systematic modifications of this compound itself are not detailed in the search results, the general principles of this approach are well-understood. Modifications can involve altering functional groups, changing the carbon skeleton, or introducing new substituents.

Research indicates that even minor modifications, such as the introduction of different functional groups, can have a profound impact on biological activity. For instance, studies on other complex natural products show that altering substituents on the core scaffold can modulate activity against various molecular and cellular targets. mdpi.com The synthesis of derivatives allows for the exploration of how changes in lipophilicity, electronic properties, and steric bulk affect target binding and cellular uptake. For example, Trifarienol D is an acetylated derivative of this compound, indicating that modifications at the hydroxyl groups are possible and could influence its biological profile. vdoc.pub

The antimicrobial and anti-inflammatory properties attributed to extracts containing this compound suggest that its molecular targets may include enzymes or signaling proteins involved in these pathways. Systematic modifications would be instrumental in identifying the specific pharmacophore responsible for these activities and in optimizing the molecule for enhanced potency and selectivity.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the SAR of complex molecules like this compound. nih.govfiveable.menih.govkallipos.grgoogle.com These methods allow for the visualization of the three-dimensional structure of this compound and its derivatives and can predict how they might interact with potential biological targets. nih.gov By employing techniques such as molecular docking, researchers can simulate the binding of this compound analogues to the active site of a target protein. nih.govnih.gov This can help to explain the observed biological activities and guide the design of new derivatives with improved binding affinity. nih.gov

Pharmacophore modeling is another valuable computational approach. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov By creating a pharmacophore model for this compound, researchers can screen virtual libraries of compounds to identify other molecules that might exhibit similar activities.

While specific computational studies on this compound are not detailed in the provided search results, the application of these methods to other complex natural products has been highly successful in elucidating their SAR and in the rational design of new therapeutic agents. nih.govnih.gov Given the complex structure of this compound, computational and molecular modeling approaches would be invaluable in further exploring its SAR and unlocking its full therapeutic potential.

Advanced Analytical Methodologies in Trifarienol B Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of Trifarienol B. gla.ac.uk A combination of techniques provides a comprehensive picture of its atomic composition, connectivity, and stereochemistry. gla.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. thermofisher.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to piece together its intricate framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. mdpi.com For this compound, characteristic signals in the ¹H NMR spectrum include those for its methyl groups and olefinic protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. mdpi.com The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom, including those in the carbonyl groups and the double bonds. gla.ac.uk

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. COSY experiments reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the bicyclic core and assigning the positions of functional groups. semanticscholar.org

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Olefinic Protons5.1–5.3-
Carbonyl Groups-170–210

Note: The chemical shift ranges are characteristic and can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of complex mixtures containing this compound. bioone.org This technique separates the components of a mixture before they are introduced into the mass spectrometer, enabling the identification of individual compounds. bioone.org The fragmentation patterns observed in the mass spectrum provide valuable structural information that can be cross-validated with computational tools.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. gla.ac.uk The IR spectrum will show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of its structure. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. sci-hub.se The presence of chromophores, such as the carbonyl group and carbon-carbon double bonds in this compound, results in characteristic absorption maxima in the UV-Vis spectrum. researchgate.net

Table 2: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Observed Feature Inference
Infrared (IR)Absorption bands for -OH and C=O stretchingPresence of hydroxyl and carbonyl functional groups
Ultraviolet-Visible (UV-Vis)Absorption maxima for π → π* and n → π* transitionsPresence of conjugated systems and carbonyl groups

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. doc-solus.fr Optical rotation and circular dichroism are chiroptical techniques used to determine the specific three-dimensional arrangement of atoms, or stereochemistry, of the molecule. nih.govfz-juelich.de

Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. fz-juelich.de The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org Chiral molecules exhibit a unique CD spectrum, often referred to as a "Cotton effect," which provides detailed information about the molecule's stereochemistry. mgcub.ac.in This technique is particularly valuable for confirming the absolute configuration of this compound. libretexts.org

Chromatographic Techniques for Analytical Purity and Compound Identification

Chromatographic methods are essential for the isolation, purification, and analytical assessment of this compound. gla.ac.uk

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of this compound samples and to quantify its presence in mixtures. jrespharm.com By employing a suitable stationary phase (such as a C18 column) and mobile phase, HPLC can separate this compound from other closely related compounds. scientificliterature.org A UV-Vis detector is commonly used to monitor the elution of the compounds. sci-hub.sethermofisher.com The retention time and the area under the peak in the chromatogram are used for identification and quantification, respectively. jrespharm.com The development of robust HPLC methods is crucial for quality control and for obtaining pure samples for further biological and chemical studies. molaid.com

Thin-Layer Chromatography (TLC) and Bioautography

Thin-Layer Chromatography (TLC) is a fundamental planar chromatographic technique valued for its simplicity, speed, and cost-effectiveness in the preliminary analysis of natural product extracts. researchgate.nethilarispublisher.com In the context of this compound research, TLC serves as an initial screening tool to separate the components within the crude extract of Cheilolejeunea trifaria. The separation is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase. hilarispublisher.com This allows for a visual assessment of the extract's complexity and provides guidance for further purification steps. numberanalytics.com

To specifically identify biologically active compounds like this compound on the TLC plate, the separation is often coupled with a biological detection method in a process known as bioautography. nih.govnih.gov This hyphenated technique is a powerful tool for bioassay-guided fractionation, as it directly links a compound's position on the chromatogram to its biological activity. nih.gov The major advantage is the ability to locate active substances from a complex mixture before undertaking laborious compound purification. researchgate.net

There are three primary methods of TLC bioautography, each involving the application of a microbial suspension to the developed TLC plate. researchgate.net

Contact Bioautography : The developed TLC plate is pressed onto an inoculated agar (B569324) medium. The separated compounds diffuse from the TLC plate into the agar. After incubation, zones of growth inhibition appear where antimicrobial compounds are present. mdpi.comnih.gov

Immersion/Overlay Bioautography : The TLC plate is dipped into or overlaid with an agar medium seeded with the test microorganism. researchgate.net This method ensures direct contact between the separated compounds and the microbes on the plate itself.

Direct Bioautography : The developed and dried TLC plate is sprayed with or dipped into a suspension of microorganisms in a nutrient broth. nih.gov After incubation in a humid environment, the plate is sprayed with a viability indicator, such as a tetrazolium salt, which changes color in the presence of living microorganisms. researchgate.net Clear zones against a colored background indicate the presence of antimicrobial compounds. researchgate.nettjnpr.org

These techniques are highly effective for screening large numbers of samples for various biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. nih.govnih.gov

Table 1: Comparison of TLC-Bioautography Methods

Method Principle Advantages Common Applications
Contact Bioautography Compounds diffuse from the TLC plate to an inoculated agar plate. mdpi.com Simple; protects microbes from residual solvent toxicity. Screening plant extracts for antimicrobial activity. nih.gov
Immersion/Overlay Bioautography The TLC plate is covered with a thin layer of inoculated agar medium. researchgate.net Good resolution; direct correlation of activity with the chromatogram. Detection of enzyme inhibitors and antimicrobial agents. researchgate.net

| Direct Bioautography | The TLC plate is sprayed directly with a microbial suspension. nih.gov | Rapid; high sensitivity. | High-throughput screening of natural products for antibacterial or antifungal properties. tjnpr.orgeurekaselect.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. hilarispublisher.comlcservicesltd.co.uk Given that this compound is a sesquiterpenoid, a class of compounds that are often volatile, GC is a highly suitable method for its analysis. cannabissciencetech.comresearchgate.net The technique is widely used for the analysis of essential oils and other terpenoids from plant materials. nih.govimist.ma

The fundamental principle of GC involves a volatile sample being transported by an inert carrier gas (the mobile phase), such as helium or nitrogen, through a heated column. lcservicesltd.co.uk The column contains a stationary phase (either a solid in Gas-Solid Chromatography or a liquid polymer in Gas-Liquid Chromatography) that interacts differently with each component of the sample. lcservicesltd.co.uk This differential interaction causes the components to separate, eluting from the column at different times (retention times). vscht.cz

In the analysis of terpenoids like this compound, GC is often coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govscioninstruments.com

GC-FID : Provides quantitative information about the compounds based on the electrical signal generated when they are burned in a hydrogen-air flame. vscht.czscioninstruments.com It is known for its high sensitivity and wide linear range.

GC-MS : This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry. imist.maniscpr.res.in As separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. imist.masigmaaldrich.com

For complex samples, such as a crude liverwort extract, GC-MS is invaluable for both identifying known terpenoids and providing structural clues for new compounds like this compound. researchgate.net

Table 2: Key Components of a Gas Chromatography (GC) System

Component Function
Carrier Gas Transports the vaporized sample through the column (e.g., Helium, Hydrogen, Nitrogen). lcservicesltd.co.uk
Injector Rapidly vaporizes the sample and introduces it into the carrier gas stream. vscht.cz
Column The core of the system where the separation of sample components occurs based on their interaction with the stationary phase. lcservicesltd.co.uk
Oven Heats the column to control the volatility of the compounds and ensure efficient separation.
Detector Senses the components as they elute from the column and generates an electrical signal (e.g., FID, MS). vscht.czscioninstruments.com

| Data System | Records the detector signal, generates the chromatogram, and performs data analysis and compound identification. sigmaaldrich.com |

Advancements in Analytical Characterization for Complex Natural Product Mixtures

The discovery and characterization of this compound are emblematic of the challenges posed by natural product research: a single target compound is often present in low concentrations within a highly complex mixture of structurally related molecules. rsc.orgfrontiersin.org Traditional bioassay-guided fractionation can be time-consuming. Recent decades have seen significant advancements in analytical technologies that accelerate the process of identifying novel, bioactive compounds from such intricate matrices. niscpr.res.inrsc.org

A key evolution is the integration of high-resolution separation techniques with powerful spectroscopic methods. frontiersin.org For the analysis of volatile and semi-volatile compounds like sesquiterpenoids, comprehensive two-dimensional gas chromatography (GC×GC) represents a major leap forward. wikipedia.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This technique uses two different columns with distinct stationary phases connected by a modulator. wikipedia.org The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. wikipedia.org This results in a dramatic increase in separation power and peak capacity, allowing for the resolution of compounds that would co-elute in a standard one-dimensional GC analysis. nih.gov When coupled with a mass spectrometer (GC×GC-MS), it provides an unparalleled ability to separate and identify hundreds or even thousands of compounds in a single run, making it ideal for the detailed "metabolomic" profiling of a natural extract. nih.gov

These advanced separation methods are part of a broader strategy that includes modern approaches to data analysis and compound prioritization. frontiersin.org

Dereplication : This is the process of rapidly identifying known compounds in an extract at an early stage of investigation. By using techniques like GC-MS and LC-MS and comparing the data against comprehensive databases, researchers can quickly eliminate previously characterized molecules and focus their efforts on the novel or most biologically active constituents. rsc.org

Metabolomics : This is the large-scale study of small molecules, or metabolites, within a biological sample. Untargeted metabolomic analysis using high-resolution techniques like GC×GC-MS can provide a chemical snapshot of the organism (e.g., the liverwort), helping to understand biosynthetic pathways and identify novel compounds like this compound. nih.govresearchgate.net

The integration of these advanced chromatographic and spectrometric techniques with computational tools has fundamentally streamlined the natural product discovery pipeline, enabling faster and more efficient characterization of complex mixtures and the bioactive compounds they contain. rsc.orgfrontiersin.org

Table 3: Advanced Techniques for Analyzing Complex Natural Product Mixtures

Technique Description Advantage in Natural Product Research
GC-MS / LC-MS Gas or Liquid Chromatography coupled with Mass Spectrometry. niscpr.res.in Provides both separation and structural identification of individual components in a mixture. Essential for dereplication. imist.marsc.org
GC×GC-MS Comprehensive 2D Gas Chromatography coupled with Mass Spectrometry. wikipedia.org Offers vastly superior separation power for extremely complex volatile mixtures, enhancing sensitivity and the number of identifiable compounds. nih.gov
LC-SPE-NMR Liquid Chromatography coupled with Solid Phase Extraction and Nuclear Magnetic Resonance. niscpr.res.in Allows for the structural elucidation of compounds directly from the separated mixture by NMR, a primary tool for determining novel structures.

| Metabolomic Profiling | Comprehensive analysis of all small molecules in a sample using techniques like GC-MS or LC-MS. nih.gov | Enables rapid identification of known compounds and highlights novel or unusual molecules for targeted isolation. researchgate.net |

Research Challenges and Future Directions for Trifarienol B

Challenges in Isolation and Scaling Up Natural Product Supply

A primary obstacle in the comprehensive study of Trifarienol B is the difficulty associated with its isolation and the subsequent scaling up of its supply from natural sources. researchgate.net Bryophytes, including the liverworts that produce this compound, are often challenging to collect in large quantities necessary for extensive research. gla.ac.uk These plants tend to grow intermingled with other species, complicating the acquisition of pure starting material. gla.ac.uk

Furthermore, the concentration of this compound and other biologically active metabolites within the plant material is typically very low. researchgate.net This low yield necessitates the processing of substantial amounts of biomass to obtain even milligram quantities of the pure compound, a process that is both labor-intensive and often insufficient for thorough biological evaluation and preclinical studies. researchgate.netgla.ac.uk These supply limitations underscore the critical need for robust and scalable synthetic methods to provide a reliable source of this compound for future research endeavors.

Development of More Efficient and Stereoselective Synthetic Routes

The complex, bridged bicyclo[3.3.1]nonane core of this compound makes its chemical synthesis a significant challenge. nih.govucl.ac.uk Early and ongoing synthetic efforts have focused on constructing this intricate scaffold with precise control over its stereochemistry. nih.govacs.org

Several research groups have developed distinct strategies to synthesize this compound and its stereoisomer, Trifarienol A. One notable approach by Forsyth's group utilized a palladium acetate-mediated annulation to form the key bicyclic structure. nih.gov A more recent diastereoselective total synthesis was achieved by Honda and colleagues, who employed an intramolecular Hosomi-Sakurai reaction as a key step to construct the bicyclo[3.3.1]nonane skeleton. frontiersin.orgacs.org This method efficiently established the exo-methylene moiety characteristic of the target compound in a single step. acs.org

Synthetic Strategy Key Reaction Research Group Notes
Palladium-Mediated AnnulationIntramolecular alkenylation of a cyclohexanone (B45756) TMS-enol ether. nih.govForsythUtilized to form the core bicyclic structure of Trifarienols A and B. nih.gov
Intramolecular Hosomi-Sakurai ReactionDiastereoselective reaction of an aldehyde to construct the bicyclo[3.3.1]nonane skeleton. acs.orgHondaAchieved an efficient, diastereoselective total synthesis of Trifarienols A and B. acs.org

Elucidation of Further Specific Molecular Targets and Signaling Pathways

While this compound possesses a biologically active bicyclo[3.3.1]nonane moiety, its specific molecular targets and the signaling pathways it modulates remain largely uncharacterized. nih.gov This knowledge gap is a major hurdle in understanding its biological function and therapeutic potential. Research on other natural products containing the same structural core, such as garcinol, has shown that they can modulate key proinflammatory signaling pathways and oncogenic transcription factors like STAT3 and NF-κB. nih.gov

Future research must focus on identifying the direct protein binding partners of this compound. Techniques such as affinity chromatography, protein pull-down assays using tagged derivatives of the molecule, and computational docking studies could be employed. researchgate.net Identifying these targets will be the first step in unraveling the downstream signaling cascades affected by this compound, providing a mechanistic basis for any observed biological activity. nih.gov

Potential as a Chemical Biology Tool for Mechanistic Studies

The unique and rigid three-dimensional structure of this compound makes it an attractive candidate for development as a chemical biology tool. nih.govnih.gov Such tools are essential for probing complex biological processes with high precision. chimia.chnih.gov By synthesizing derivatives of this compound that incorporate specific tags, researchers can investigate its cellular behavior.

Potential modifications include:

Fluorescent Labeling : Attaching a fluorophore to this compound would allow for the visualization of its uptake, subcellular localization, and dynamic interactions within living cells using advanced microscopy techniques. rsc.org

Photoaffinity Probes : Incorporating a photoreactive group and a clickable tag (e.g., an alkyne) would enable the covalent trapping and subsequent identification of transient binding partners upon UV irradiation, helping to map its direct molecular targets. nih.gov

Developing these molecular probes would transform this compound from a mere subject of study into an active tool for dissecting the cellular pathways it influences. nih.gov

Exploration of New Biological Activities and Therapeutic Niches (Preclinical Focus)

The bicyclo[3.3.1]nonane scaffold is present in numerous natural products known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.govresearchgate.net While this compound is sourced from liverworts known to produce such compounds, its own biological activity profile has not been extensively explored. researchgate.net

Future preclinical research should systematically screen this compound against a diverse array of biological targets and disease models. Initial areas of focus could include:

Anticancer Activity : Evaluating its cytotoxicity against various cancer cell lines and its potential to modulate pathways known to be dysregulated in cancer, such as those involving angiogenesis or metastasis. nih.gov

Antimicrobial and Antiviral Effects : Testing its efficacy against a panel of pathogenic bacteria, fungi, and viruses.

These exploratory studies are essential for identifying promising therapeutic niches for this compound and guiding further, more focused preclinical development. researchgate.net

Integration of Omics Technologies in this compound Research

Future research can leverage these technologies in several ways, as detailed in the table below. By combining these different layers of biological information, researchers can build comprehensive models of how this compound functions, accelerating the discovery of its biological roles and potential applications. nih.govresearchgate.net

Omics Technology Potential Application in this compound Research Expected Outcome
Genomics/Transcriptomics Analysis of gene expression changes in cells or organisms (e.g., liverworts, human cells) in response to this compound or during its biosynthesis. frontiersin.orgIdentification of the biosynthetic gene cluster for this compound production; discovery of target pathways and off-target effects. researchgate.net
Proteomics Quantitative analysis of protein expression and post-translational modifications in cells treated with this compound. frontiersin.orgDirect identification of protein targets and elucidation of affected signaling networks and cellular machinery. nih.gov
Metabolomics Profiling of changes in the cellular metabolome following exposure to this compound. nih.govUnderstanding the impact of this compound on cellular metabolism and identifying metabolic pathways that are modulated.

Q & A

Q. How can researchers ensure data reproducibility in this compound studies?

  • Methodological Answer :
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw spectral data in repositories (e.g., GNPS, MetaboLights).
  • Provide detailed experimental protocols (e.g., NMR parameters, column packing methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.